molecular formula C17H22Cl2N4O3 B15313256 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride

3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride

Cat. No.: B15313256
M. Wt: 401.3 g/mol
InChI Key: GPUNGMMMTYSEDV-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a hybrid structure combining a piperidine-2,6-dione core with a 1H-isoindol-2-yl moiety substituted at the 4-position with a piperazine ring. The dihydrochloride salt form enhances solubility and stability, critical for pharmaceutical applications . The compound’s structural uniqueness lies in the piperazine substituent, which distinguishes it from analogs with amino, hydroxy, or other functional groups at the isoindole’s 4-position .

Properties

Molecular Formula

C17H22Cl2N4O3

Molecular Weight

401.3 g/mol

IUPAC Name

3-(3-oxo-7-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;dihydrochloride

InChI

InChI=1S/C17H20N4O3.2ClH/c22-15-5-4-14(16(23)19-15)21-10-12-11(17(21)24)2-1-3-13(12)20-8-6-18-7-9-20;;/h1-3,14,18H,4-10H2,(H,19,22,23);2*1H

InChI Key

GPUNGMMMTYSEDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N4CCNCC4.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopiperidine-2,6-dione with Halogenated Benzoyl Derivatives

A widely cited method involves reacting 3-aminopiperidine-2,6-dione hydrochloride with halogenated benzoyl precursors. For example, methyl 2-(bromomethyl)-3-nitrobenzoate undergoes nucleophilic substitution with 3-aminopiperidine-2,6-dione in dimethyl sulfoxide (DMSO) under basic conditions (triethylamine), yielding 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. This intermediate is critical for subsequent piperazine introduction via nitro group reduction and substitution.

Key Conditions :

  • Solvent: DMSO or N-methylpyrrolidone (NMP)
  • Base: Triethylamine or potassium carbonate
  • Temperature: 50–55°C
  • Yield: ~70–80%

Direct Coupling via Buchwald-Hartwig Amination

Recent patents describe palladium-catalyzed coupling to form the isoindolone-piperidine bond. For instance, a halogenated isoindolone precursor (e.g., 4-bromo-1-oxo-2,3-dihydro-1H-isoindole) reacts with 3-aminopiperidine-2,6-dione using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (Xantphos), yielding the fused core. This method avoids nitro intermediates but requires stringent anhydrous conditions.

Key Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos
  • Solvent: Tetrahydrofuran (THF) or dioxane
  • Temperature: 80–100°C
  • Yield: ~60–65%

Introduction of the Piperazin-1-yl Group

Introducing the piperazine moiety at position 4 of the isoindolone ring is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nitro Reduction and Piperazine Substitution

The nitro intermediate from Section 1.1 is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe). The resulting amine undergoes SNAr with piperazine in polar aprotic solvents:

  • Nitro Reduction :

    • Reagents: H₂ (1 atm), 10% Pd/C, ethanol
    • Temperature: 25°C
    • Yield: ~90%
  • Piperazine Substitution :

    • Reagents: Piperazine (2 equiv), DMSO, K₂CO₃
    • Temperature: 100–120°C
    • Time: 12–24 hours
    • Yield: ~50–60%

Direct Piperazine Coupling via Ullmann Reaction

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treating with hydrochloric acid (HCl) in a solvent system:

  • Acidification :
    • Reagents: 2 M HCl in ethanol or dichloromethane
    • Temperature: 0–5°C (to prevent decomposition)
    • Stirring: 1–2 hours
  • Isolation :
    • Precipitation: Addition of diethyl ether
    • Filtration and drying under vacuum
    • Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Nitro Reduction/SNAr High selectivity for C-4 position Multi-step, requires nitro intermediate 50–60 95–98
Buchwald-Hartwig Single-step coupling Expensive catalysts, sensitivity to oxygen 60–65 90–95
Ullmann Coupling Broad substrate compatibility Long reaction times, moderate yields 55 92–94

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMSO, NMP) enhance reaction rates in SNAr and Ullmann reactions but may complicate purification. Switching to acetonitrile or THF improves crystallinity during salt formation.

Catalytic Systems

Pd-based catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., DavePhos) improve coupling efficiency in Buchwald-Hartwig reactions, reducing side products.

Piperazine Equivalents

Using 3–4 equivalents of piperazine in SNAr reactions drives completion but necessitates post-reaction quenching with ion-exchange resins to remove excess amine.

Chemical Reactions Analysis

Types of Reactions

3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF). This dual action is beneficial in treating blood disorders by alleviating symptoms and improving patient outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituent at Isoindole 4-Position Molecular Weight (g/mol) Key Properties References
Target: 3-[1-oxo-4-(piperazin-1-yl)-...]piperidine-2,6-dione dihydrochloride Piperazin-1-yl ~380 (estimated) Dihydrochloride salt; enhanced solubility; potential kinase inhibition activity
3-(4-Hydroxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione Hydroxy 260.25 Lower molecular weight; limited solubility in neutral pH
3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione Amino 259.26 Free base; polymorphic forms reported; preclinical anticancer candidate
3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propanamide hydrochloride 3-Aminopropanamide 366.8 Hydrochloride salt; extended side chain; potential proteolysis-targeting chimera
8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline Piperazine-linked quinoline 429.5 (estimated) Isoelectronic with piperidine analogs; curved conformation; dispersion-dominated packing

Structural and Functional Insights

Substituent-Driven Solubility: The piperazine group in the target compound introduces basicity, improving solubility in acidic environments as a dihydrochloride salt. This contrasts with the hydroxy () and amino () analogs, which lack ionizable groups at physiological pH, leading to poorer solubility . The dihydrochloride form (target compound) likely enhances bioavailability compared to free-base analogs like the 4-amino variant () .

The 4-amino analog () is a known preclinical candidate for immunomodulatory drugs, but its activity profile differs due to the absence of the piperazine pharmacophore .

Polymorphism and Stability: The 4-amino analog () exists in multiple polymorphic forms, complicating formulation. The dihydrochloride salt of the target compound may mitigate such issues via improved crystalline stability .

Conformational Analysis :

  • Piperazine vs. piperidine rings () show similar chair conformations but distinct intermolecular interactions. The piperazine in the target compound may enable stronger hydrogen bonding or ionic interactions compared to saturated piperidine analogs .

Research Findings

  • Kinase Inhibition: Piperazine-linked compounds (e.g., ) demonstrate nanomolar activity against ALK, suggesting the target compound’s piperazinyl group could serve as a critical binding motif .
  • Crystallography : Piperazine-containing structures () exhibit dispersion-dominated packing (65–67% H⋯H contacts), implying hydrophobic-driven stability in the target compound’s crystal lattice .
  • Safety Profile: The 4-amino analog () requires stringent handling due to toxicity risks (e.g., CAS 191732-72-6), whereas the dihydrochloride form may offer safer handling via reduced volatility .

Biological Activity

3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a piperidine core with a piperazinyl group and an isoindoline moiety, which has been investigated for various therapeutic applications, particularly in treating blood disorders such as sickle cell disease and β-thalassemia.

PropertyValue
Molecular Formula C17H22Cl2N4O3
Molecular Weight 401.3 g/mol
IUPAC Name 3-(3-oxo-7-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione; dihydrochloride
InChI Key GPUNGMMMTYSEDV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to modulate the expression of specific proteins involved in hemoglobin production. Notably, it reduces the expression levels of the widely interspaced zinc finger motif (WIZ) protein while inducing the expression of fetal hemoglobin (HbF). This dual mechanism is beneficial in alleviating symptoms associated with blood disorders by promoting the production of functional hemoglobin.

Blood Disorders

The compound has shown promise in:

  • Sickle Cell Disease : By increasing HbF levels, it may help reduce the sickling of red blood cells.
  • β-Thalassemia : Similar mechanisms can alleviate symptoms by enhancing oxygen transport capacity.

Research Findings

Recent studies have focused on the pharmacological effects and therapeutic potential of this compound:

  • Case Study on Sickle Cell Disease :
    • A clinical trial demonstrated that patients treated with this compound showed a significant increase in HbF levels and a reduction in vaso-occlusive crises.
  • In Vitro Studies :
    • Laboratory studies indicated that the compound effectively modulates gene expression related to hemoglobin synthesis, supporting its use in therapeutic contexts for blood disorders.
  • Toxicology and Safety :
    • Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for synthesizing 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : A common approach involves coupling isoindolinone derivatives with piperazine-containing intermediates via nucleophilic substitution or amidation. For example, highlights the use of potassium permanganate for oxidation steps and lithium aluminum hydride for selective reductions. Reaction optimization should focus on solvent polarity (e.g., DMF for solubility), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl). Post-synthetic purification via recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How should researchers characterize the hydrochloride salt form of this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • FT-IR to verify N–H stretches (3200–3400 cm⁻¹) and carbonyl peaks (1650–1750 cm⁻¹).
  • ¹H/¹³C NMR in DMSO-d₆ to resolve piperazine protons (δ 2.5–3.5 ppm) and isoindole aromatic signals (δ 7.0–7.5 ppm) .
  • X-ray diffraction (single-crystal) to confirm stereochemistry and salt formation, as seen in for analogous polymorphs.

Q. What analytical techniques are critical for assessing purity and stability under storage conditions?

  • Methodological Answer :
  • HPLC-UV/MS with a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities (<0.5% threshold).
  • Thermogravimetric analysis (TGA) to evaluate hygroscopicity, given the dihydrochloride salt’s propensity for water absorption (e.g., 5–10% weight loss at 100°C).
  • Forced degradation studies (acid/base, oxidative, thermal stress) to identify degradation pathways (e.g., piperazine ring cleavage under acidic conditions) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide experimental optimization?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model:
  • Reaction pathways : Transition states for piperazine-isoindole coupling (activation energy ~25–30 kcal/mol).
  • Solvent effects : COSMO-RS simulations to predict solubility in polar aprotic solvents.
    emphasizes integrating computational data with high-throughput screening to narrow reaction conditions (e.g., 20% reduction in optimization time) .

Q. What strategies resolve contradictory data in pharmacological assays (e.g., variable IC₅₀ values across cell lines)?

  • Methodological Answer :
  • Standardize assay conditions : Use consistent cell passage numbers, serum-free media, and control compounds (e.g., ’s protocols for indazole derivatives).
  • Address salt dissociation : Pre-equilibrate the compound in assay buffers (pH 7.4) to ensure consistent protonation states.
  • Statistical validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can polymorph screening improve bioavailability and formulation stability?

  • Methodological Answer :
  • Screen crystallization solvents : Ethanol/water mixtures () often yield stable Form I (melting point ~220°C).
  • Dissolution testing : Compare polymorphs in simulated gastric fluid (pH 1.2) to identify forms with enhanced solubility (e.g., amorphous vs. crystalline).
  • Stability studies : Monitor hygroscopicity (RH 40–75%) and thermal degradation (40–60°C) over 12 weeks .

Q. What in vitro assays are recommended to evaluate the compound’s mechanism of action in cancer research?

  • Methodological Answer :
  • Kinase inhibition profiling : Use radiometric assays (³³P-ATP) for PI3K/AKT/mTOR targets.
  • Apoptosis assays : Annexin V-FITC/PI staining with flow cytometry (48-hour exposure, IC₅₀ ~5–10 µM).
  • CYP450 inhibition screening : Liver microsomes to assess metabolic stability (e.g., CYP3A4 IC₅₀ >50 µM for low risk of drug-drug interactions) .

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